molecular formula C8H6ClF3O B12308345 2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-ol

2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-ol

Cat. No.: B12308345
M. Wt: 210.58 g/mol
InChI Key: MKAOIRAWXNDKIU-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of chlorine, fluorine, and hydroxyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with difluoromethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, at low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethanone.

    Reduction: Formation of 2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. The presence of chlorine and fluorine atoms enhances the compound’s electrophilicity, allowing it to interact with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylboronic acid: Shares the chloro and fluoro substituents but differs in the presence of a boronic acid group.

    3-Chloro-4-fluorophenyl isocyanate: Contains the same phenyl ring substitution but with an isocyanate functional group.

Uniqueness

2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-ol is unique due to the combination of its hydroxyl group and difluoroethane moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H6ClF3O/c9-6-3-5(1-2-7(6)10)8(11,12)4-13/h1-3,13H,4H2

InChI Key

MKAOIRAWXNDKIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)(F)F)Cl)F

Origin of Product

United States

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